Ethyl benzo[b]thiophene-7-carboxylate
Overview
Description
Ethyl benzo[b]thiophene-7-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered rings containing sulfur as a heteroatom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl benzo[b]thiophene-7-carboxylate can be synthesized through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific conditions for industrial synthesis of this compound may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: Ethyl benzo[b]thiophene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Ethyl benzo[b]thiophene-7-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl benzo[b]thiophene-7-carboxylate depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.
Ethyl benzo[b]thiophene-2-carboxylate: A structural isomer with the carboxylate group at a different position.
Uniqueness: Ethyl benzo[b]thiophene-7-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Ethyl benzo[b]thiophene-7-carboxylate is a heterocyclic compound belonging to the thiophene family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Overview of this compound
Chemical Structure and Properties
- Molecular Formula: C₁₁H₉O₂S
- CAS Number: 959632-57-6
- Classification: Combustible, acute toxic category 1 and 2, very toxic hazardous material .
Synthesis Methods
This compound can be synthesized through several methods, with the Gewald reaction being one of the most prominent. This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Anticancer Properties
Recent studies have highlighted the potential of ethyl benzo[b]thiophene derivatives in anticancer therapy. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) and HepG-2 (Liver Cancer) Cell Lines:
Compound | IC₅₀ (µM) | Cell Line |
---|---|---|
4 | 23.2 | MCF-7 |
5 | 49.9 | HepG-2 |
24 | 95.9 | MCF-7 |
These findings suggest that ethyl benzo[b]thiophene derivatives could serve as promising candidates for further development in cancer therapeutics.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Enzymatic Activity: Interacting with specific enzymes or receptors that regulate cell proliferation.
- Induction of Apoptosis: Promoting programmed cell death in cancer cells, as evidenced by flow cytometric analysis showing significant reductions in viability .
Antimicrobial Activity
Ethyl benzo[b]thiophene derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds possess significant activity against various pathogens:
- Antibacterial Activity: Some derivatives have demonstrated effectiveness against drug-resistant strains of bacteria, suggesting their potential utility in treating infections .
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's. Compounds derived from ethyl benzo[b]thiophene have shown promising inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
---|---|---|
4a | X | Y |
5f | Z | W |
These results highlight the potential for developing new cholinesterase inhibitors based on this scaffold .
Case Studies
- Breast Cancer Study:
- Cholinesterase Inhibition Study:
Properties
IUPAC Name |
ethyl 1-benzothiophene-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-2-13-11(12)9-5-3-4-8-6-7-14-10(8)9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTZSCYPOQMXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677835 | |
Record name | Ethyl 1-benzothiophene-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959632-57-6 | |
Record name | Ethyl 1-benzothiophene-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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